molecular formula C16H18F3N5O4 B2832837 1-[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097900-19-9

1-[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2832837
CAS No.: 2097900-19-9
M. Wt: 401.346
InChI Key: XMYYMNUXFWNGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H18F3N5O4 and its molecular weight is 401.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds related to imidazopyridines and imidazopyridazine derivatives, which share structural similarities with the compound , have shown significant antitumor activity in mice. These compounds act as mitotic inhibitors, causing the accumulation of cells at mitosis, a critical phase of cell division. Such findings suggest their potential as anticancer agents, with developed synthesis routes allowing for the exploration of congeners to enhance activity (C. Temple, J. Rose, R. Comber, G. Rener, 1987).

Amnesia-Reversal Activity

A series of cyclic imides, structurally related to the target compound, were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. This research highlights the impact of ring size, heteroatom presence, and alkyl substituents on biological activity, demonstrating the compound's role in cognitive enhancement applications (D. Butler, J. D. Leonard, B. Caprathe, Y. L'Italien, M. R. Pavia, F. M. Hershenson, P. H. Poschel, J. Marriott, 1987).

Antibacterial Properties

Piperazinyl oxazolidinone derivatives, which include elements of the compound's structure, have been identified as a novel class of synthetic antibacterial agents. These agents are active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. This research underscores the compound's potential in developing new antibacterial therapies (J. Tucker, D. A. Allwine, K. C. Grega, M. R. Barbachyn, J. Klock, J. Adamski, S. J. Brickner, D. Hutchinson, C. W. Ford, G. Zurenko, R. Conradi, P. S. Burton, R. Jensen, 1998).

Insecticidal Activity

Dihydropiperazine neonicotinoid compounds, related to the chemical structure of interest, have been synthesized and shown to possess insecticidal activity. This study provides insight into the synthesis approaches and the potential for these compounds to act as bioisosteric replacements for existing neonicotinoid compounds, offering a pathway for the development of new insecticides (J. Samaritoni, D. Demeter, J. Gifford, G. B. Watson, M. Kempe, T. Bruce, 2003).

Properties

IUPAC Name

1-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O4/c1-21-12(25)3-2-11(20-21)14(27)22-6-4-10(5-7-22)23-8-13(26)24(15(23)28)9-16(17,18)19/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYYMNUXFWNGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.